3,8-Dithiadecane
Overview
Description
3,8-Dithiadecane is a sulfur-containing organic compound with the molecular formula C8H18S2. It is characterized by the presence of two sulfur atoms in its structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,8-Dithiadecane can be synthesized through several methods. One common approach involves the reaction of 1,8-dibromooctane with sodium sulfide in an aqueous or alcoholic solution. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound along with sodium bromide as a byproduct. The reaction can be represented as follows:
Br-(CH2)8-Br+Na2S→S-(CH2)8-S+2NaBr
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3,8-Dithiadecane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides or amines; reactions often conducted in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Alkylated or aminated derivatives of this compound
Scientific Research Applications
3,8-Dithiadecane has found applications in multiple scientific domains:
Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: Investigated for its potential antimicrobial properties due to the presence of sulfur atoms.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced bioavailability.
Mechanism of Action
The mechanism by which 3,8-Dithiadecane exerts its effects is primarily related to its sulfur atoms. These atoms can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. In biological systems, the sulfur atoms may interact with thiol groups in proteins, potentially affecting enzyme activity and cellular processes .
Comparison with Similar Compounds
- 2,9-Dithiadecane
- 4,7-Dithiadecane
- 3,8-Dihydroxy-3,8-dimethyl-4,6-decadiyne
Comparison: 3,8-Dithiadecane is unique due to the specific positioning of its sulfur atoms, which imparts distinct chemical properties compared to its analogsThe presence of hydroxyl groups in 3,8-Dihydroxy-3,8-dimethyl-4,6-decadiyne further differentiates it from this compound, affecting its solubility and chemical behavior .
Properties
IUPAC Name |
1,4-bis(ethylsulfanyl)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18S2/c1-3-9-7-5-6-8-10-4-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVDTVNQHHSYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCCCSCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022293 | |
Record name | 3,8-Dithiadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54576-32-8 | |
Record name | 3,8-Dithiadecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054576328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butane,4-bis(ethylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163280 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,8-Dithiadecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3022293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,8-DITHIADECANE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,8-DITHIADECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC01N3V65R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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